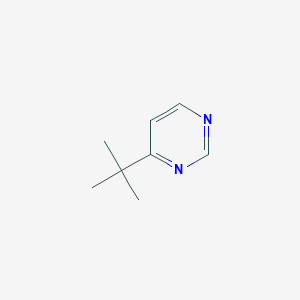

4-Tert-butylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Tert-butylpyrimidine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Solar Energy Technologies

4-Tert-butylpyridine (TBP), closely related to 4-tert-butylpyrimidine, has been extensively studied for its role in enhancing the efficiency of solar cells, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).

- Additive in Electrolytes : TBP is used as an additive in the electrolytes of DSSCs, where it helps to suppress charge recombination and improve the overall efficiency of the cells. Studies have shown that the introduction of TBP can enhance the power conversion efficiencies (PCEs) of perovskite solar cells significantly, from 6.71% to 10.62%, representing a 58% increase in performance .

- Hole Transport Layer Material : In PSCs, TBP serves as a hole transport layer (HTL) material. Its inclusion improves the uniformity of the HTL and prevents the accumulation of lithium salts, which can degrade performance. Research indicates that TBP functions effectively as a morphological controller for HTLs, enhancing charge extraction and stability .

- Quasi-Fermi Level Adjustment : TBP has also been shown to influence the quasi-Fermi levels of titanium dioxide (TiO2) films used in solar cells, allowing for better control over the electronic properties of the devices .

Pharmaceutical Applications

While less common than its applications in photovoltaics, this compound derivatives have potential therapeutic uses:

- Anti-inflammatory Activity : Compounds derived from tert-butylpyridine structures have been synthesized and tested for anti-inflammatory properties. These compounds showed promising results in reducing inflammation in animal models, indicating potential for further development as therapeutic agents .

- Cancer Research : Pyrimidine derivatives are being explored for their roles in cancer treatment. Certain compounds demonstrate inhibitory effects on key enzymes involved in cancer progression, suggesting that modifications involving tert-butyl groups may enhance their efficacy .

Data Tables

The following tables summarize key findings related to the applications of 4-tert-butylpyridine and its derivatives.

| Application Area | Description | Performance Metrics |

|---|---|---|

| Dye-Sensitized Solar Cells | Used as an electrolyte additive to reduce charge recombination | PCE increased from 6.71% to 10.62% |

| Perovskite Solar Cells | Functions as a hole transport layer material | Improved HTL uniformity; enhanced charge extraction |

| Pharmaceuticals | Anti-inflammatory compounds derived from pyridine structures | Inhibition rates between 39% to 54% |

| Cancer Treatment | Potential inhibitors for cancer-related enzymes | Efficacy under investigation |

Case Study 1: Enhancing Perovskite Solar Cell Efficiency

A study investigated the role of TBP in planar CH₃NH₃PbI₃ perovskite solar cells. The introduction of TBP not only improved crystallinity but also significantly enhanced PCE by optimizing the HTL morphology and reducing charge recombination losses .

Case Study 2: Anti-inflammatory Compound Development

Research focused on synthesizing new tert-butyl-substituted phenylcarbamate derivatives revealed their potential anti-inflammatory effects through rigorous testing protocols. The compounds were evaluated against standard anti-inflammatory drugs, showing comparable efficacy and paving the way for future therapeutic developments .

Eigenschaften

CAS-Nummer |

3438-47-9 |

|---|---|

Molekularformel |

C8H12N2 |

Molekulargewicht |

136.19 g/mol |

IUPAC-Name |

4-tert-butylpyrimidine |

InChI |

InChI=1S/C8H12N2/c1-8(2,3)7-4-5-9-6-10-7/h4-6H,1-3H3 |

InChI-Schlüssel |

MFTBXLQLZDEFDK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=NC=NC=C1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.